2-(4,7-dimethoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(4,7-dimethoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a naphthalene ring substituted with two methoxy groups and a boronic ester moiety. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,7-dimethoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4,7-dimethoxynaphthalene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or dimethylformamide (DMF), at elevated temperatures (80-100°C) to facilitate the formation of the boronic ester.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4,7-dimethoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.
Oxidation: The boronic ester can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: The methoxy groups on the naphthalene ring can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.
Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.
Solvents: Toluene, DMF, or tetrahydrofuran (THF).
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Phenols: Formed through oxidation of the boronic ester.
Substituted Naphthalenes: Formed through nucleophilic substitution of the methoxy groups.
Scientific Research Applications
2-(4,7-dimethoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: Utilized in the preparation of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: Used in the development of probes and sensors for biological applications.
Mechanism of Action
The mechanism of action of 2-(4,7-dimethoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex with the boronic ester and the aryl or vinyl halide. The palladium catalyst facilitates the transmetalation step, where the boron-carbon bond is transferred to the palladium, followed by reductive elimination to form the carbon-carbon bond. The methoxy groups on the naphthalene ring can also participate in various substitution reactions, where they are replaced by nucleophiles.
Comparison with Similar Compounds
2-(4,7-dimethoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other boronic esters, such as:
Phenylboronic Acid: A simpler boronic acid used in similar cross-coupling reactions but lacks the naphthalene ring structure.
2-(4,7-dimethoxynaphthalen-1-yl)boronic Acid: Similar to the compound but without the tetramethyl-1,3,2-dioxaborolane moiety, making it less stable and less versatile in certain reactions.
4,4,5,5-Tetramethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborolane: Similar structure but without the methoxy groups, affecting its reactivity and applications.
The uniqueness of this compound lies in its combination of the naphthalene ring with methoxy groups and the boronic ester moiety, providing a versatile and stable compound for various synthetic applications.
Properties
CAS No. |
1523130-34-8 |
---|---|
Molecular Formula |
C18H23BO4 |
Molecular Weight |
314.2 |
Purity |
95 |
Origin of Product |
United States |
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